(5-Ethyl-5-methyloxolan-2-yl)methanamine
Description
(5-Ethyl-5-methyloxolan-2-yl)methanamine is a substituted oxolane (tetrahydrofuran derivative) with an ethyl and methyl group at the 5-position and a methanamine moiety at the 2-position. Key features include:
Properties
IUPAC Name |
(5-ethyl-5-methyloxolan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(2)5-4-7(6-9)10-8/h7H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUGBMIYXKFNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-ethyl-5-methyloxolane-2-carboxylic acid with ammonia or an amine source under dehydrating conditions to form the desired methanamine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Ethyl-5-methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Ethyl-5-methyloxolan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methylamine (Methanamine)
Key comparisons include:
Key Differences :
(5-Ethyl-1,3-oxazol-2-yl)methanamine Hydrochloride
This oxazole derivative (CAS 2551118-09-1, C₆H₁₁ClN₂O) shares structural motifs with the target compound:
Key Differences :
Benzenemethanamine Derivatives
Benzenemethanamine (benzylamine) derivatives, such as those in , highlight the role of aromatic vs. alicyclic systems:
| Property | (5-Ethyl-5-methyloxolan-2-yl)methanamine | Benzenemethanamine |
|---|---|---|
| Aromaticity | None (alicyclic) | High (benzene ring) |
| Reactivity | Less prone to electrophilic substitution | Reactive at benzene ring |
| Lipophilicity | Moderate (oxolane) | Higher (aromatic group) |
Research Findings and Data Gaps
- Synthesis and Stability: No direct data on the target compound’s synthesis, but oxolane derivatives are typically prepared via ring-closing reactions or hydrogenation of furans .
- Toxicity : Methylamine’s irritancy and flammability (flash point: -10°C) imply that the oxolane derivative’s larger structure may reduce volatility and acute toxicity.
Biological Activity
Overview
(5-Ethyl-5-methyloxolan-2-yl)methanamine is an organic compound with significant potential in medicinal chemistry and biochemical research. Its unique structure, featuring a methyloxolan ring and an amine group, allows it to engage in various biological interactions that can be harnessed for therapeutic applications.
The compound has the molecular formula C7H15NO, indicating it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The presence of the amine group is crucial for its biological activity, as it facilitates binding to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.20 g/mol |
| Structure | Structure |
| IUPAC Name | (5-Ethyl-5-methyloxolan-2-yl)methanamine |
The mechanism of action for (5-Ethyl-5-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets within biological systems. The amine group enables the formation of hydrogen bonds with proteins and enzymes, influencing their activity and potentially leading to inhibition or modulation of various biochemical pathways. This property is particularly valuable in drug design, where such interactions can be optimized for therapeutic effects.
Biological Activity
Research has shown that (5-Ethyl-5-methyloxolan-2-yl)methanamine exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways. It may specifically target amine oxidases, which are crucial in the metabolism of biogenic amines.
- Neuropharmacological Effects : There is emerging evidence that compounds similar to (5-Ethyl-5-methyloxolan-2-yl)methanamine may influence neurotransmitter systems, particularly in relation to GABAergic signaling pathways. This suggests potential applications in treating neurological disorders.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria and fungi |
| Enzyme Inhibition | Inhibition of amine oxidases |
| Neuropharmacological | Possible modulation of GABA signaling |
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several derivatives of methyloxolan compounds, including (5-Ethyl-5-methyloxolan-2-yl)methanamine. Results indicated significant inhibition against common pathogens, suggesting its potential as a lead compound for antibiotic development .
- Enzyme Inhibition Research : In vitro experiments demonstrated that (5-Ethyl-5-methyloxolan-2-yl)methanamine effectively inhibited specific enzyme activities related to metabolic disorders. This was quantified using enzyme assays that measured substrate conversion rates in the presence of the compound .
- Neuropharmacological Investigation : Research involving rodent models showed that compounds structurally related to (5-Ethyl-5-methyloxolan-2-yl)methanamine exhibited antinociceptive properties without inducing motor deficits, highlighting their potential for treating neuropathic pain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
